Cas no 824-75-9 (4-Fluorobenzamide)

4-Fluorobenzamide structure
4-Fluorobenzamide structure
Nome del prodotto:4-Fluorobenzamide
Numero CAS:824-75-9
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00007992
CID:39997
PubChem ID:71572

4-Fluorobenzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Fluorobenzamide
    • 4-Fluoro Benamide
    • 1-AMino-4-fluoro-benzene
    • 4-Fluor-benzoesaeure-amid
    • 4-Fluoroaniline
    • 4-fluoro-benzamide
    • 4-FluorobenzenaMine
    • 4-fluoro-benzoic acid amide
    • 4-fluorophenylacetamide
    • Benzamide,4-fluoro
    • Benzamide,p-fluoro
    • EINECS 212-535-9
    • ForMic hydrazide
    • para-fluorobenzamide
    • p-Fluorobenzamide
    • p-Fluorobenzoic acid amide
    • Benzamide, 4-fluoro-
    • Benzamide, p-fluoro-
    • YB79F3XB1G
    • VNDHYTGVCGVETQ-UHFFFAOYSA-N
    • 4fluorobenzamide
    • 4-fluorobenzoamide
    • 4-fluoro benzamide
    • PubChem3407
    • MLS000060705
    • cid_71572
    • KSC448E5B
    • 4-Fluorobenzamide (ACI)
    • Benzamide, p-fluoro- (6CI, 7CI, 8CI)
    • NSC 102765
    • A840352
    • NSC102765
    • MFCD00007992
    • SMR000065508
    • SY013152
    • FT-0618507
    • Q27294434
    • SCHEMBL8259366
    • DTXSID60231717
    • SCHEMBL52708
    • NSC-102765
    • 3,3-DIETHYLOXADICARBOCYANINEIODIDE
    • NS00042457
    • W18647
    • Z33546459
    • EN300-23709
    • AKOS001282873
    • PS-9071
    • FT-0618506
    • BDBM50106200
    • CS-W016478
    • W-104173
    • UNII-YB79F3XB1G
    • BRN 1859744
    • F0279
    • CHEMBL125596
    • 4-09-00-00954 (Beilstein Handbook Reference)
    • AM20060900
    • 824-75-9
    • F3147-3717
    • HMS2482G08
    • DB-056615
    • STK301243
    • MDL: MFCD00007992
    • Inchi: 1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
    • Chiave InChI: VNDHYTGVCGVETQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(F)=CC=1)N
    • BRN: 1859744

Proprietà calcolate

  • Massa esatta: 139.04300
  • Massa monoisotopica: 139.043
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 0.9
  • Conta Tautomer: 2
  • Superficie polare topologica: 43.1

Proprietà sperimentali

  • Colore/forma: Solido bianco.
  • Densità: 1.2099 (estimate)
  • Punto di fusione: 154.0 to 157.0 deg-C
  • Punto di ebollizione: 253.1℃ at 760 mmHg
  • Punto di infiammabilità: 98.7℃
  • Indice di rifrazione: 1.475
  • PSA: 43.09000
  • LogP: 1.62490
  • Solubilità: Non determinato

4-Fluorobenzamide Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S37/39-S26
  • RTECS:CV4956666
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
  • Classe di pericolo:IRRITANT
  • Frasi di rischio:R36/37/38

4-Fluorobenzamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

4-Fluorobenzamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-23709-0.1g
4-fluorobenzamide
824-75-9 95%
0.1g
$19.0 2024-06-19
Chemenu
CM343688-500g
4-Fluorobenzamide
824-75-9 95%+
500g
$343 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044305-100g
4-Fluorobenzamide
824-75-9 98%
100g
¥283.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044305-500g
4-Fluorobenzamide
824-75-9 98%
500g
¥1137.00 2024-07-28
TRC
F596793-500mg
4-Fluorobenzamide
824-75-9
500mg
$ 58.00 2023-09-07
Apollo Scientific
PC3476-100g
4-Fluorobenzamide
824-75-9
100g
£22.00 2025-02-21
Life Chemicals
F3147-3717-1g
4-fluorobenzamide
824-75-9 95%+
1g
$21.0 2023-11-21
Enamine
EN300-23709-1.0g
4-fluorobenzamide
824-75-9 95%
1.0g
$26.0 2024-06-19
eNovation Chemicals LLC
D555328-5g
4-FluorobenzaMide
824-75-9 97%
5g
$200 2024-05-24
TRC
F596793-1g
4-Fluorobenzamide
824-75-9
1g
$ 64.00 2023-09-07

4-Fluorobenzamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Silver tetrafluoroborate ,  Palladium(2+), dichlorobis[μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]… Solvents: Tetrahydrofuran ,  Water ;  16 h, 50 °C
Riferimento
Hydrolysis of nitrile catalyzed by a tripalladium complex
Tsai, Zong-Han; et al, Polyhedron, 2023, 239,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Borate(1-), amidotrihydro-, sodium, (T-4)- Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Water ;  15 min, rt
Riferimento
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes
Guo, Yu ; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Riferimento
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydroxylamine Catalysts: 2925463-30-3 Solvents: Water ;  30 min, 60 °C
Riferimento
Ru-Based Complexes as Heterogeneous Potential Catalysts for the Amidation of Aldehydes and Nitriles in Neat Water
Arafa, Wael Abdelgayed Ahmed, Bulletin of the Chemical Society of Japan, 2020, 93(9), 1056-1064

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), chloro[2,2′-(2,6-pyridinediyl-κN)bis[imidazo[1,2-a]pyridine-κN1]]… Solvents: Water ;  12 h, 110 °C
Riferimento
Highly efficient synthesis of primary amides via aldoximes rearrangement in water under air atmosphere catalyzed by an ionic ruthenium pincer complex
Yang, Fa-Liu; et al, RSC Advances, 2016, 6(43), 37093-37098

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Stereoisomer of di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadien… Solvents: Glycerol ,  Water ;  0.5 h, 100 - 120 psi, 150 °C
Riferimento
Catalytic Rearrangement of Aldoximes to Primary Amides in Environmentally Friendly Media under Thermal and Microwave Heating: Another Application of the Bis(allyl)-Ruthenium(IV) Dimer [{RuCl(μ-Cl)(η3:η3-C10H16)}2]
Gonzalez-Liste, Pedro J.; et al, ACS Sustainable Chemistry & Engineering, 2015, 3(11), 3004-3011

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Diphenylphosphoryl azide Solvents: Dimethylformamide ;  24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Transition-metal-free decarboxylative amidation of aryl α-keto acids with diphenylphosphoryl azide: new avenue for the preparation of primary aryl amides
Xie, Jianwei; et al, Youji Huaxue, 2020, 40(12), 4284-4289

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iodine ,  Ammonia Solvents: Water ;  1 h, 60 °C
Riferimento
Novel and Direct Transformation of Methyl Ketones or Carbinols to Primary Amides by Employing Aqueous Ammonia
Cao, Liping; et al, Organic Letters, 2009, 11(17), 3810-3813

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia Catalysts: Tetrabutylammonium iodide Solvents: Water ;  16 h, 100 °C
Riferimento
TBAI-catalyzed oxidative synthesis of benzamides from acetophenones and carbinols
Sharif, Muhammad; et al, Organic & Biomolecular Chemistry, 2014, 12(33), 6359-6362

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Cobalt (carbon supported) Solvents: Water ;  24 h, 10 bar, 120 °C
Riferimento
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; et al, Chem, 2022, 8(2), 508-531

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Catalysts: Cupric acetate ,  N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (SBA-15 functionalized with, copper complexes) ,  Silica (N-[3-(trimethoxysilyl)propyl]ethylene-diamine-functionalized, copper c…) Solvents: Water ;  2 d, 80 °C
1.2 Solvents: Dichloromethane
Riferimento
Efficient and selective copper-grafted nanoporous silica in aqueous conversion of aldehydes to amides
Rostamnia, Sadegh; et al, Catalysis Science & Technology, 2015, 5(1), 199-205

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese oxide Solvents: 2-Methyl-2-butanol ,  Water ;  18 h, 1.5 MPa, 130 °C
Riferimento
Aerobic Activation of C-H Bond in Amines Over a Nanorod Manganese Oxide Catalyst
Wang, Hai; et al, ChemCatChem, 2019, 11(1), 401-406

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: 2761983-03-1 Solvents: Water ;  2 h, 313 K
Riferimento
Mechanochemical synthesis of half-sandwich iridium/rhodium complexes with 8-hydroxyquinoline derivatives ligands
Jia, Wei-Guo ; et al, Applied Organometallic Chemistry, 2022, 36(4),

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Water Catalysts: Potassium hydroxide ,  2768104-69-2 Solvents: Isopropanol ;  4 h, 85 °C
Riferimento
Development of a ruthenium-aquo complex for utilization in synthesis and catalysis for selective hydration of nitriles and alkynes
Saha, Rumpa; et al, New Journal of Chemistry, 2022, 46(19), 9098-9110

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water ;  12 h, 110 °C
Riferimento
Rearrangement of aldoximes to amides in water under air atmosphere catalyzed by water-soluble iridium complex [Cp*Ir(H2O)3][OTf]2
Sun, Chunlou; et al, Catalysis Science & Technology, 2014, 4(4), 988-996

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Ammonium chloride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ,  Water ;  30 min, rt
Riferimento
Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature
Tung, Truong Thanh; et al, Organic & Biomolecular Chemistry, 2021, 19(46), 10073-10080

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: 2135660-74-9 Solvents: Water ;  4 h, 100 °C
Riferimento
Synthesis and catalytic applications of ruthenium(II)-phosphino-oxime complexes
Francos, Javier; et al, RSC Advances, 2016, 6(45), 39044-39052

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
Riferimento
Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani
McNamara, Nicole; et al, European Journal of Medicinal Chemistry, 2022, 240,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Ammonia Catalysts: 2257489-47-5 Solvents: Dimethyl sulfoxide ;  1095 torr, cooled; rt; 24 h, 110 °C
Riferimento
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia
Wang, Justin Y. ; et al, Journal of the American Chemical Society, 2018, 140(25), 7979-7993

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  60 h, 80 °C
Riferimento
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; et al, Journal of Catalysis, 2023, 417, 153-163

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) ,  Sodium azide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  Water ;  4 h, 1 atm, 50 °C
Riferimento
Palladium-Catalyzed Aromatic Azidocarbonylation
Miloserdov, Fedor M.; et al, Angewandte Chemie, 2012, 51(15), 3668-3672

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Palladium diacetate ,  1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane Solvents: Toluene ,  Water ;  3 - 8 h, 100 psi, 130 °C
Riferimento
Palladium-catalyzed aminocarbonylation of aryl iodides using aqueous ammonia
Xu, Tongyu; et al, Tetrahedron Letters, 2013, 54(40), 5496-5499

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Riferimento
Novel synthesis of primary arylamides from aryl methyl ketone oxidations using iodine in aqueous ammonia
Angeles, Norma A.; et al, Journal of the Brazilian Chemical Society, 2010, 21(5), 905-908

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Water Catalysts: (SP-5-52)-[6-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-2-[[bis(1,1-dimethylet… Solvents: tert-Butanol ;  1 d, rt
Riferimento
Hydration of nitriles using a metal-ligand cooperative ruthenium pincer catalyst
Guo, Beibei; et al, Chemical Science, 2019, 10(45), 10647-10652

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Potassium periodate Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  4 h, 100 °C
Riferimento
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; et al, Chemistry - A European Journal, 2007, 13(23), 6590-6594

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium periodate Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  3 h, 100 °C
Riferimento
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; et al, Chemistry - A European Journal, 2007, 13(23), 6590-6594

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: 2-Methyl-2-butanol ,  Water ;  24 h, 130 °C
Riferimento
Product selectivity controlled by manganese oxide crystals in catalytic ammoxidation
Wang, Hai; et al, Chinese Journal of Catalysis, 2021, 42(12), 2164-2172

Metodo di produzione 28

Condizioni di reazione
1.1 Catalysts: Sodium iodide ,  Polystyrene (reaction product of cupric acetate with Schiff base from acetylacetone…) ,  2,2′-[(1,3-Dimethyl-1,3-propanediylidene)dinitrilo]bis[phenol] Solvents: Dimethylformamide ;  5 d, 110 °C
1.2 Catalysts: Cupric acetate (reaction product of Schiff base from acetylacetone and 2-hydroxyanilin…) Solvents: Dimethylformamide ;  3 h, 110 °C
1.3 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Solvents: Dimethylformamide ,  Water ;  5 h, 1 atm, 80 °C
Riferimento
An aerobic oxidative synthesis of aryl nitriles and primary aryl amides from benzylic alcohols catalyzed by a polymer supported Cu(II) complex
Molla, Rostam Ali; et al, New Journal of Chemistry, 2015, 39(2), 921-930

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Poly(methylhydrosiloxane) ,  Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  Water ;  1 atm, 50 °C
Riferimento
The challenge of palladium-catalyzed aromatic azidocarbonylation: from mechanistic and catalyst deactivation studies to a highly efficient process
Miloserdov, Fedor M.; et al, Organometallics, 2014, 33(3), 736-752

4-Fluorobenzamide Raw materials

4-Fluorobenzamide Preparation Products

4-Fluorobenzamide Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:824-75-9)4-Fluorobenzamide
Numero d'ordine:1632341
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally

4-Fluorobenzamide Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:824-75-9)4-Fluorobenzamide
CL18535
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:824-75-9)4-Fluorobenzamide
A840352
Purezza:99%
Quantità:500g
Prezzo ($):176.0